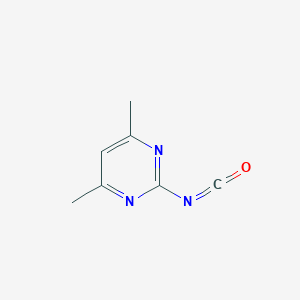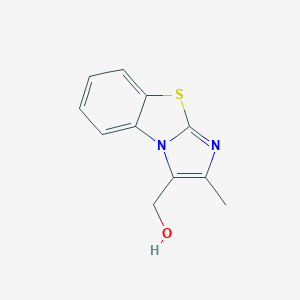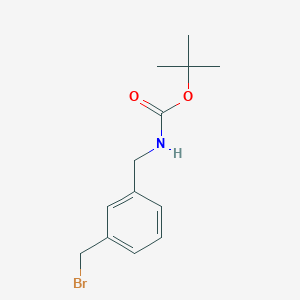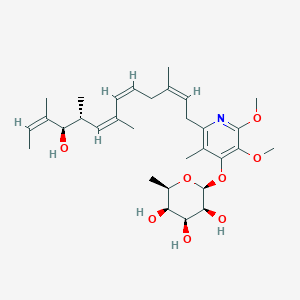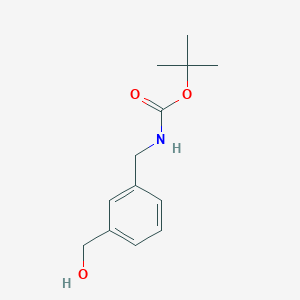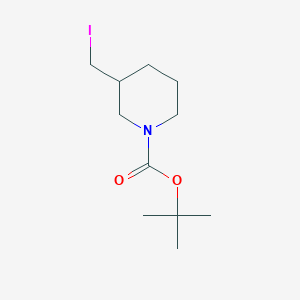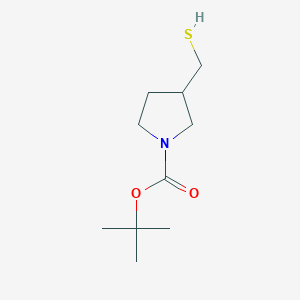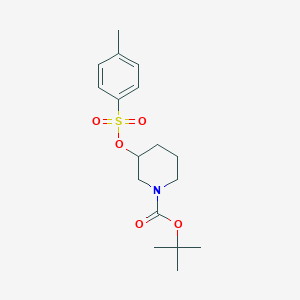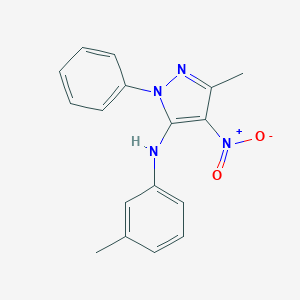
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It may also act by disrupting the bacterial cell membrane, leading to bacterial death.
Biochemical And Physiological Effects
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been found to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane. Additionally, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been shown to possess anti-inflammatory effects, which may be attributed to its ability to inhibit the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potent anticancer and antimicrobial activity, which makes it a valuable tool for studying cancer and bacterial diseases. However, one of the limitations of using 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potential toxicity, which may require the use of lower concentrations or alternative compounds.
Future Directions
There are several future directions for research on 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential therapeutic applications in other fields of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, future research may focus on developing more potent and selective analogs of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine with less toxicity and improved efficacy.
Conclusion:
In conclusion, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its potent anticancer and antimicrobial activity, as well as its anti-inflammatory effects, make it a valuable tool for studying cancer, bacterial diseases, and inflammatory diseases. However, its potential toxicity may require the use of lower concentrations or alternative compounds. Future research may focus on further investigating its mechanism of action, exploring its potential therapeutic applications in other fields of research, and developing more potent and selective analogs of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine.
Synthesis Methods
The synthesis of 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine involves the reaction of 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine with 3-methylbenzene-1-amine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine in its pure form.
Scientific Research Applications
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. Studies have shown that 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine has been shown to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
136389-77-0 |
|---|---|
Product Name |
3-Methyl-N-(3-methylphenyl)-4-nitro-1-phenyl-1H-pyrazol-5-amine |
Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-methyl-N-(3-methylphenyl)-4-nitro-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-6-8-14(11-12)18-17-16(21(22)23)13(2)19-20(17)15-9-4-3-5-10-15/h3-11,18H,1-2H3 |
InChI Key |
VDFZDGKRTOSDRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=NN2C3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



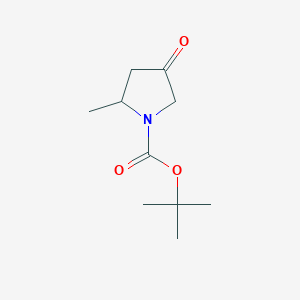
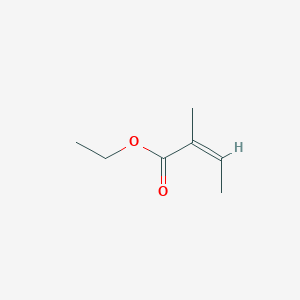
![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
